VBY-825
CAS No.: 1310340-58-9
Cat. No.: VC0002487
Molecular Formula: C23H29F4N3O5S
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1310340-58-9 |
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Molecular Formula | C23H29F4N3O5S |
Molecular Weight | 535.6 g/mol |
IUPAC Name | (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |
Standard InChI | InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 |
Standard InChI Key | PPUXXDKQNAHHON-BJLQDIEVSA-N |
Isomeric SMILES | CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
SMILES | CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES | CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Chemical Structure and Properties
Chemical Identification
VBY-825 is a synthetic organic compound with precise stereochemistry that contributes to its biological activity. Its complete chemical identification is detailed below:
Parameter | Details |
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Chemical Name (IUPAC) | (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |
CAS Registry Number | 1310340-58-9 |
Molecular Formula | C₂₃H₂₉F₄N₃O₅S |
Molecular Weight | 535.55 g/mol |
Canonical SMILES | CCC@HC(C(NC3CC3)=O)=O |
Physical and Chemical Properties
VBY-825 is a ketoamide compound with specific structural features that enable its interaction with cathepsin enzymes. The compound contains multiple functional groups, including fluorine atoms, cyclopropyl rings, and sulfonyl moieties, which contribute to its pharmacological properties and target selectivity .
Solubility and Stability
VBY-825 demonstrates good solubility in organic solvents but poor water solubility, which is an important consideration for its formulation and delivery in experimental and potential clinical settings .
For optimal solubilization in DMSO, sonication is recommended to enhance dissolution . These solubility characteristics guide appropriate formulation strategies for research applications.
Mechanism of Action
Target Enzymes and Inhibitory Potency
VBY-825 exhibits potent inhibitory activity against multiple members of the cathepsin family, particularly cysteine cathepsins. Its spectrum of activity encompasses several key cathepsin enzymes involved in various physiological and pathological processes .
This broad spectrum of activity against multiple cathepsins distinguishes VBY-825 from more selective inhibitors and contributes to its wide range of potential therapeutic applications .
Binding Mechanism
VBY-825 functions through a distinctive mechanism involving reversible covalent binding to the active site of cathepsin enzymes:
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The compound forms a reversible covalent hemithioacetal (or hemiothioketal) bond with the catalytic site cysteine residues of target cathepsins .
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Structural elements of VBY-825 interact with the S1, S2, and S3 binding pockets of the enzymes, based on the cathepsin S structure determined by McGrath et al. .
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This reversible covalent binding mechanism offers potential advantages over irreversible inhibitors, which have raised concerns regarding possible immune side effects with long-term use .
The development of VBY-825 emerged from an extensive X-ray crystal structure-based drug design program initially performed at Celera Genomics and continued at Virobay Inc. This program was primarily focused on developing inhibitors selective for cysteine cathepsins, particularly cathepsin S .
Pharmacokinetics
VBY-825 demonstrates favorable pharmacokinetic properties that support its efficacy in preclinical models:
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At a dose of 10 mg/kg/day, VBY-825 achieves a trough plasma concentration exceeding 200 nM .
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This concentration is well above the threshold required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S, and V in both mouse and human cell lines .
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The compound exhibits meaningful bioavailability and sufficient tissue distribution to reach target enzymes in disease-relevant compartments .
These pharmacokinetic characteristics support the efficacy observed in various preclinical disease models and suggest potential for further development.
Therapeutic Applications and Preclinical Studies
Anti-Cancer Effects
VBY-825 has shown significant anti-tumor activity in preclinical cancer models, highlighting the importance of cathepsin inhibition as a potential therapeutic strategy in oncology:
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In a preclinical model of pancreatic islet cancer, VBY-825 significantly decreased tumor burden and tumor number .
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This finding is particularly noteworthy as it demonstrated that a reversible cathepsin inhibitor could achieve similar anti-tumor efficacy to irreversible inhibitors such as JPM-OEt .
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In a syngeneic 5TGM1 mouse model of multiple myeloma, VBY-825 had distinct effects on bone lesions without directly affecting tumor growth:
These findings suggest that VBY-825 may be particularly valuable in the treatment of tumor-associated bone disease and potentially other malignancies where cathepsin activity contributes to disease progression .
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